1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile
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Overview
Description
1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropylacetyl group attached to a piperidine ring, which also bears a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylacetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carbonitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2-Cyclopropylacetyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and binding properties.
1-(2-Cyclopropylacetyl)piperidine-4-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-cyclopropylacetyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-10-3-5-13(6-4-10)11(14)7-9-1-2-9/h9-10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQWQFDOCMTNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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